molecular formula C15H29NO B6149931 N-cyclopentyldecanamide CAS No. 540796-75-6

N-cyclopentyldecanamide

Cat. No.: B6149931
CAS No.: 540796-75-6
M. Wt: 239.4
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Description

N-cyclopentyldecanamide is an organic compound characterized by a linear saturated aliphatic amide structure with a cyclopentyl group at one end and a decanamide group at the other. This compound is colorless, odorless, and non-toxic, making it a versatile substance used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyldecanamide typically involves the reaction of cyclopentylamine with decanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyldecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: N-substituted amides or secondary amines.

Scientific Research Applications

N-cyclopentyldecanamide is used in a variety of scientific research applications, including:

    Biochemistry: Studies of protein-protein interactions, enzyme kinetics, and protein structure.

    Physiology: Research on cell signaling, gene expression, and cell metabolism.

    Pharmacology: Investigations into drug delivery, drug metabolism, and drug-target interactions.

Mechanism of Action

The exact mechanism of action of N-cyclopentyldecanamide is not fully understood. it is believed to bind to the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical and physiological processes, including protein-protein interactions, enzyme kinetics, and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentylacetamide
  • N-cyclopentylhexanamide
  • N-cyclopentylbutanamide

Uniqueness

N-cyclopentyldecanamide is unique due to its longer aliphatic chain, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it particularly useful in studies requiring specific hydrophobic interactions and membrane permeability .

Properties

CAS No.

540796-75-6

Molecular Formula

C15H29NO

Molecular Weight

239.4

Purity

95

Origin of Product

United States

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